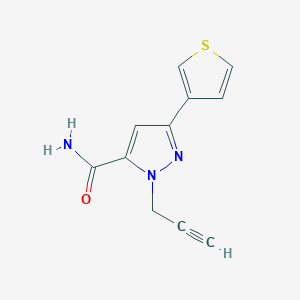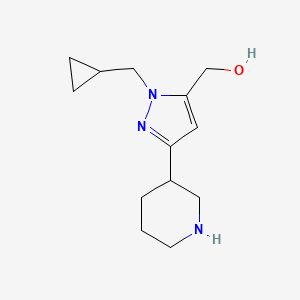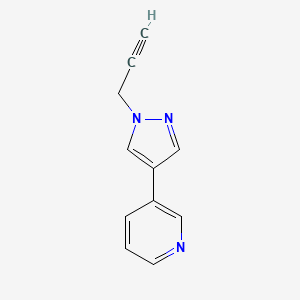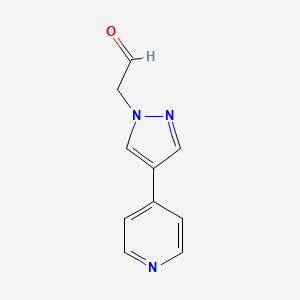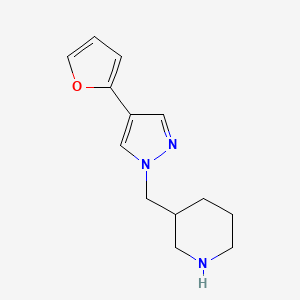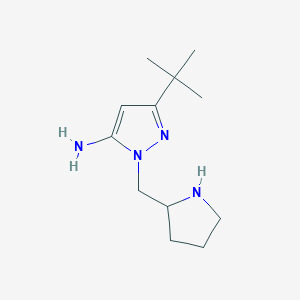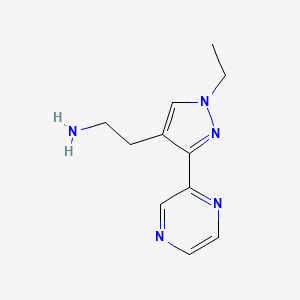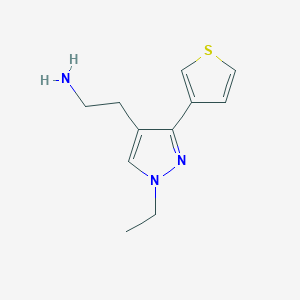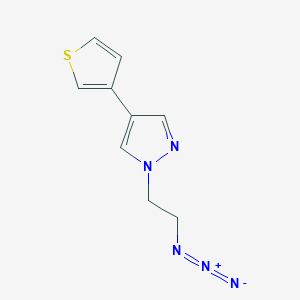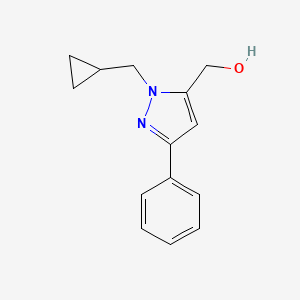
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Discovery
The core structure of 1,2,3-triazoles, to which the compound is closely related, has been extensively utilized in the development of new pharmaceuticals. The triazole ring mimics the peptide bond, making it a valuable scaffold in medicinal chemistry . For instance, triazoles have been incorporated into drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic . The unique properties of the compound, such as high chemical stability and hydrogen bonding ability, make it a potential candidate for drug discovery, especially in designing molecules with improved pharmacokinetics and pharmacodynamics.
Organic Synthesis
In organic synthesis, the triazole motif serves as a versatile intermediate. The compound’s ability to undergo various chemical transformations allows for the creation of complex molecules with high precision . Its stability under both acidic and basic conditions, as well as its inertness to oxidizing and reducing agents, makes it an ideal component in multi-step synthetic routes.
Polymer Chemistry
The robustness of the triazole ring has found applications in polymer chemistry. It can be used to create polymers with enhanced thermal stability and chemical resistance . The compound could be employed as a monomer or a cross-linker in polymer chains, contributing to the development of materials with specific mechanical properties.
Supramolecular Chemistry
Supramolecular chemistry explores the interactions between molecules to form larger complexes. The triazole ring’s ability to engage in hydrogen bonding and its strong dipole moment enable the formation of supramolecular assemblies . This property can be harnessed in the design of molecular sensors, switches, and other responsive materials.
Bioconjugation
Bioconjugation involves attaching two molecules to form a hybrid compound with unique properties. The triazole ring can act as a linker in bioconjugation reactions, connecting biomolecules like proteins or nucleic acids to other chemical entities . This application is crucial in the development of targeted drug delivery systems and diagnostic tools.
Chemical Biology
In chemical biology, the compound could be used to modulate biological systems. The triazole ring’s compatibility with biological molecules and its ability to cross cell membranes without degradation make it suitable for probing and influencing cellular processes .
Fluorescent Imaging
The electronic properties of the triazole ring allow it to be part of fluorescent probes. These probes can be used in imaging techniques to visualize biological processes in real-time . The compound’s structural features could be optimized to enhance its fluorescence, making it a valuable tool in research and diagnostics.
Materials Science
Lastly, the triazole ring’s stability and electronic characteristics make it a component in the development of new materials. It could be used in the creation of electronic devices, such as organic light-emitting diodes (OLEDs), or as a building block in nanotechnology .
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-phenylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-13-8-14(12-4-2-1-3-5-12)15-16(13)9-11-6-7-11/h1-5,8,11,17H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSWVMWGFZIRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



